8-Iodoperfluoro-6-oxaoctanoic acid

描述

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) and Perfluoroalkyl Ether Carboxylic Acids (PFECAs)

8-Iodoperfluoro-6-oxaoctanoic acid belongs to the broad family of per- and polyfluoroalkyl substances (PFAS), a group of synthetic chemicals characterized by a partially or fully fluorinated alkyl chain. PFAS have been produced and used in a wide array of industrial and consumer products for their unique properties, including resistance to heat, water, and oil.

More specifically, this compound is classified as a perfluoroalkyl ether carboxylic acid (PFECA). PFECAs are a subgroup of PFAS that contain at least one ether linkage (an oxygen atom connected to two alkyl or aryl groups) in their molecular structure. This structural feature was introduced in some "replacement" PFAS chemistries with the rationale that the ether bond might make these compounds more susceptible to degradation compared to their perfluoroalkyl carboxylate (PFCA) counterparts. nih.gov The presence of the ether linkage distinguishes PFECAs from traditional PFCAs like perfluorooctanoic acid (PFOA). google.com

Recent environmental monitoring has led to the discovery of various novel PFAS, including iodinated polyfluoroalkyl acids (I-PFAAs), in environmental samples, particularly in wastewater from fluorochemical manufacturing parks. nih.govnsf.gov This highlights the environmental relevance of compounds like this compound.

Significance of Organoiodine Perfluorinated Compounds in Contemporary Chemical Research

Organoiodine compounds, which feature a carbon-iodine bond, hold a significant place in organic chemistry. nsf.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making organoiodine compounds valuable as reactive intermediates in various chemical syntheses. This reactivity allows for the facile introduction of the iodine atom and its subsequent replacement by other functional groups.

In the context of fluorinated compounds, perfluoroalkyl iodides are crucial intermediates in the synthesis of a variety of fluorinated materials. researchgate.net They are utilized in telomerization processes to produce fluorotelomer alcohols and other related perfluorinated compounds. researchgate.net The reactivity of the C-I bond in these molecules is exploited to build more complex fluorinated structures. For instance, perfluoroalkyl iodides can be used in coupling reactions to form perfluoroalkyl-containing aromatic compounds, which have applications in materials science.

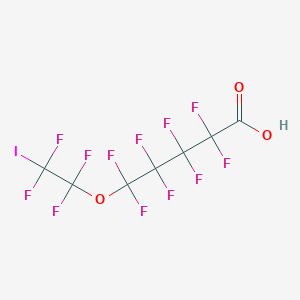

Structural Characteristics and Chemical Classification of this compound

The chemical structure of this compound is defined by an eight-carbon backbone with several key functional groups. It is a carboxylic acid, meaning it possesses a -COOH group at one end. The "perfluoro-" prefix indicates that all hydrogen atoms on the carbon chain (except for the carboxylic acid proton) have been replaced by fluorine atoms. A defining feature is the ether linkage at the 6-position, classifying it as an oxa-acid. Finally, the presence of an iodine atom at the 8-position makes it an iodinated compound.

Its systematic name is 2,2,3,3,4,4,5,5-octafluoro-5-(1,1,2,2-tetrafluoro-2-iodoethoxy)pentanoic acid. The presence of both the ether linkage and the terminal iodine atom on the perfluorinated chain makes it a unique hybrid of a PFECA and an organoiodine compound.

Below are tables detailing some of the known physical and chemical properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇HF₁₂IO₃ |

| Molecular Weight | 487.97 g/mol |

| Boiling Point | 97 °C (@ 4 mmHg) |

| Density | 2.125 g/cm³ (at 20 °C) |

Topological and Descriptor Data for this compound

| Descriptor | Value |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 15 |

| Topological Polar Surface Area | 46.5 Ų |

| XLogP3-AA | 4.6 |

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoro-5-(1,1,2,2-tetrafluoro-2-iodoethoxy)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF12IO3/c8-2(9,1(21)22)3(10,11)4(12,13)6(16,17)23-7(18,19)5(14,15)20/h(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMHOXRIGWSKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(OC(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF12IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Environmental Transformation of 8 Iodoperfluoro 6 Oxaoctanoic Acid

Mechanistic Investigations of Perfluoroalkyl Ether Carboxylic Acid Degradation

The degradation of perfluoroalkyl ether carboxylic acids (PFECAs), a class of compounds to which 8-Iodoperfluoro-6-oxaoctanoic acid belongs, has been the subject of detailed mechanistic studies. These investigations reveal that the degradation process is not monolithic but proceeds through several distinct pathways, primarily involving the cleavage of its most susceptible chemical bonds.

The ether C-O bond is a key structural feature and a potential point of vulnerability in PFECAs. acs.orgnih.gov Studies have shown that the cleavage of this bond is a significant degradation pathway. acs.orgnih.gov For instance, in the reductive degradation of PFECAs by hydrated electrons, the cleavage of ether C-O bonds can lead to the formation of unstable perfluoroalcohols. acs.orgnih.govresearchgate.net These intermediates can subsequently undergo HF elimination and hydrolysis, resulting in the formation of fluoride (B91410) ions and corresponding carboxylic acids. acs.org

Computational studies have further elucidated the mechanics of C-O bond cleavage. njit.edunih.govmtroyal.ca In thermal decomposition studies of hexafluoropropylene oxide dimer acid (HFPO-DA), a well-known PFECA, results indicated a preferential cleavage of the C-O ether bond closer to the electron-withdrawing carboxyl group. njit.edunih.govmtroyal.ca The bond dissociation energy (BDE) of the two C-O bonds around the ether oxygen can be asymmetric; the bond further away from the carboxyl group is often stronger than the one nearer to it. acs.orgnih.gov This asymmetry makes the ether linkage a primary target for degradation under certain thermal and reductive conditions. acs.orgnih.gov The cleavage of the ether bond is a critical step that can initiate a cascade of reactions leading to the breakdown of the larger molecule into smaller, more manageable fragments. acs.orgnih.gov

Alongside C-O bond cleavage, the scission of carbon-carbon (C-C) bonds represents another critical pathway in the degradation of PFECAs. acs.org This process often includes decarboxylation, the removal of the carboxyl group (-COOH). The decarboxylation-hydroxylation-HF elimination-hydrolysis (DHEH) pathway has been identified as a major degradation route for some perfluorinated carboxylic acids. acs.org

Theoretical calculations and experimental results from thermal degradation studies show that the bond dissociation energy of the C-C bond between the alpha-carbon and the carboxyl group in PFECAs can decrease with increasing chain length or with the presence of electron-withdrawing groups. njit.edumtroyal.ca For some short-chain perfluoroalkyl carboxylic acids, the weakest C-C bond has been identified as the one connecting the α-carbon and the β-carbon, supporting C-C scission within the perfluorinated backbone as an effective thermal decomposition mechanism. njit.edumtroyal.ca The scission of C-C bonds can lead to the formation of various radical intermediates, which can then recombine to form a variety of transformation products. njit.edumtroyal.ca

The carbon-fluorine (C-F) bond is notoriously strong, which is the primary reason for the persistence of per- and polyfluoroalkyl substances (PFAS) in the environment. nih.gov However, under specific reductive conditions, C-F bond cleavage can and does occur. acs.orgnih.govresearchgate.net This cleavage can be followed by a hydrogen/fluorine (H/F) exchange, leading to the formation of polyfluorinated products that may be more amenable to further degradation. acs.orgnih.govresearchgate.net

The presence of an ether oxygen atom in PFECAs influences the stability of adjacent C-F bonds. It has been shown to increase the bond dissociation energy of C-F bonds on the neighboring –CF2– moieties, making them more resistant to cleavage compared to their perfluorocarboxylic acid (PFCA) counterparts. acs.orgnih.govresearchgate.net This structural feature can reduce the formation of H/F-exchanged products. acs.orgnih.govresearchgate.net However, C-F bond cleavage remains a possible degradation pathway, particularly for branched PFECAs which have weaker tertiary C-F bonds. acs.orgnih.gov Microbial systems have also been shown to be capable of cleaving C-F bonds in some perfluorinated compounds through reductive defluorination. escholarship.org

Reductive Degradation Processes for Iodinated Perfluoroether Carboxylic Acids

The presence of a carbon-iodine (C-I) bond in this compound makes it particularly susceptible to reductive degradation processes. The C-I bond is significantly weaker than the C-F bond, providing a preferential site for initiating decomposition.

Hydrated electrons (e_aq⁻) are powerful reducing agents that can be generated photochemically, for example, through the UV irradiation of water or specific sensitizers like sulfite (B76179) or iodide ions. acs.orgnih.govnih.govacs.org They are highly effective in degrading PFAS, including PFECAs. acs.orgnih.govresearchgate.netescholarship.org The reaction with hydrated electrons can initiate a series of defluorination and degradation steps. acs.orgnih.govresearchgate.net

For PFECAs, the interaction with hydrated electrons can lead to the three main degradation pathways discussed previously: C-O bond cleavage, C-C bond scission (including decarboxylation), and C-F bond cleavage. acs.org In the context of this compound, the primary point of attack for hydrated electrons would likely be the weak C-I bond, leading to rapid deiodination and the formation of a perfluoroalkyl radical. This radical can then undergo further reactions, such as H/F exchange or fragmentation. The rate and extent of degradation are influenced by the molecular structure, with factors like chain length and branching playing a significant role. acs.orgnih.govresearchgate.net

Advanced reduction processes (ARPs) utilizing ultraviolet (UV) light in combination with sulfite (SO₃²⁻) have emerged as a promising technology for the destruction of PFAS. nih.govresearchgate.nettamu.edu In this system, UV photolysis of sulfite generates hydrated electrons, which then attack the PFAS molecules. nih.govnih.gov

A significant enhancement of this process has been observed with the addition of iodide (I⁻). nih.govucr.edu The UV/sulfite + iodide system has been shown to accelerate the degradation of various PFCAs and perfluorosulfonates (PFSAs) by up to three times compared to the UV/sulfite system alone. nih.gov The addition of iodide not only speeds up the reaction but also improves the efficiency of sulfite utilization and allows for the treatment of higher concentrations of PFAS. nih.govucr.edusnexplores.org The iodide itself can be photolyzed by UV light to produce hydrated electrons. nih.gov While reactive iodine species formed during the process can scavenge hydrated electrons, the presence of sulfite helps to reduce these species back to iodide, thereby maintaining the efficiency of the system. nih.govsnexplores.org For an iodinated compound like this compound, this system would be particularly effective, leveraging both the generation of hydrated electrons and the inherent reactivity of the C-I bond.

Interactive Data Table: Degradation Pathways of PFECAs

The table below summarizes the key degradation pathways for Perfluoroalkyl Ether Carboxylic Acids (PFECAs) based on mechanistic studies.

Click to view Interactive Table: PFECA Degradation Pathways

| Degradation Pathway | Description | Key Intermediates | Influencing Factors |

| Ether C-O Bond Cleavage | Scission of the carbon-oxygen bond within the ether linkage. acs.orgnjit.edu | Perfluoroalcohols, Carboxylic Acids acs.org | Proximity to carboxyl group, Reductive conditions acs.orgnih.gov |

| C-C Bond Scission | Cleavage of carbon-carbon bonds, including decarboxylation (loss of -COOH). acs.orgnjit.edu | Perfluoroalkyl radicals njit.edu | Chain length, Presence of electron-withdrawing groups njit.edu |

| C-F Bond Cleavage / H/F Exchange | Breaking of the strong carbon-fluorine bond, often followed by substitution with hydrogen. acs.orgnih.gov | Polyfluorinated products acs.org | Reductive conditions, Branching (tertiary C-F bonds) acs.orgnih.gov |

| Reductive Deiodination | Cleavage of the carbon-iodine bond, a likely initial step for iodinated PFAS. | Perfluoroalkyl radicals | Presence of reducing agents (e.g., hydrated electrons) |

Oxidative Degradation Processes

Oxidative degradation is a key pathway for the transformation of many organic contaminants. For PFAS, the high strength of the carbon-fluorine bond makes them resistant to many conventional oxidation processes. taylorandfrancis.com However, specific potent oxidants can induce their degradation.

Advanced Oxidation Processes (AOPs) that generate highly reactive radicals like sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH) have been investigated for the degradation of PFAS. nih.gov

Hydroxyl radicals (•OH) are generally ineffective at degrading perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) because these molecules lack C-H bonds from which hydrogen can be abstracted. nih.govresearchgate.net While •OH can oxidize certain polyfluorinated compounds, its reactions with perfluoroalkyl ether carboxylic acids (PFEAs) are not well-characterized and appear to be very slow. nih.gov Studies have shown that some PFEAs are resistant to oxidation by •OH. researchgate.net For instance, even after extensive exposure in UV/H₂O₂ experiments, which generate •OH, many PFEAs show no measurable degradation. nih.gov

In contrast, sulfate radicals (SO₄•⁻) have shown greater efficacy in degrading certain classes of PFAS. nih.gov SO₄•⁻ is a stronger direct electron transfer oxidant than •OH and reacts more selectively. nih.gov For perfluoroalkyl ether carboxylic acids (PFECAs), studies indicate that the SO₄•⁻ radical attacks the carboxylic acid headgroup. digitellinc.comnih.gov The degradation rate, however, can be slow. The chain length of the PFECA appears to have little impact on the second-order rate constants for these reactions. digitellinc.comnih.gov For PFOA, degradation by SO₄•⁻ leads to the formation of shorter-chain perfluorocarboxylic acids (PFCAs). nih.gov While specific kinetic data for this compound is not available, the data for analogous PFECAs suggest it would be slowly oxidized by sulfate radicals.

Table 1: Second-Order Rate Constants (k) for the Reaction of Selected PFAS with Sulfate and Hydroxyl Radicals

| Compound | Class | kSO₄•⁻ (M-1 s-1) | k•OH (M-1 s-1) | Reference |

|---|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | PFCA | (2.9–4.7) × 104 | Recalcitrant | nih.gov |

| Perfluoroalkyl ether carboxylic acids (PFECAs) | PFEA | (0.85–9.5) × 104 | Slow/Recalcitrant | nih.gov |

| Polyfluoroalkyl ether acids (-O-CFH- moiety) | PFEA | (0.89–4.6) × 106 | (0.5–1.0) × 106 | nih.gov |

| 6:2 Fluorotelomer sulfonate (6:2 FtS) | Polyfluoroalkyl | Not specified | (1.1–1.2) × 107 | nih.gov |

Alkaline conditions, particularly when combined with high temperatures, can promote the degradation and defluorination of PFCAs. acs.org Hydrothermal alkaline treatment (HALT) is a technology that utilizes high temperatures (250–350 °C) and concentrated sodium hydroxide (B78521) (NaOH) to break down these persistent compounds. acs.org

Research has shown that PFCAs are readily degraded and defluorinated under these conditions. acs.org The proposed mechanisms include thermal decarboxylation and nucleophilic substitution by hydroxide ions. acs.org Increasing the temperature and NaOH concentration generally leads to higher degradation efficiency. For instance, at 350 °C with 16 wt % NaOH, over 99% degradation of total PFAS has been observed in high total dissolved solids solutions. acs.org In contrast, perfluoroalkyl sulfonic acids (PFSAs) are more resistant to these conditions. acs.org Another approach involves using hydrated electrons generated under alkaline conditions (e.g., UV/sulfite system at pH 9.5) which has also been shown to effectively defluorinate PFCAs. acs.org

Table 2: PFAS Degradation via Hydrothermal Alkaline Treatment (HALT)

| Temperature (°C) | NaOH (wt %) | Total PFAS Degradation (%) | Reference |

|---|---|---|---|

| 250 | 2 | ~60 | acs.org |

| 300 | 8 | ~95 | acs.org |

| 350 | 16 | >99 | acs.org |

Environmental Fate and Persistence of Perfluoroalkyl Ether Carboxylic Acids

The environmental fate of PFEAs like this compound is governed by their high persistence and their formation from precursor compounds. researchgate.netnih.gov

Many polyfluorinated substances are not terminally stable and can transform into highly persistent PFAAs, including PFCAs and PFEAs, in the environment. researchgate.netnih.gov These "precursor" compounds are found in various commercial products, including aqueous film-forming foams (AFFF). serdp-estcp.milresearchgate.net

The transformation can occur through both abiotic (non-biological) and biotic (biological) pathways. nih.gov Biotic transformation by microorganisms in soil and wastewater treatment plants has been shown to convert compounds like fluorotelomer alcohols and N-ethyl-perfluorooctane sulfonamidoethanol into PFOA and perfluorooctane (B1214571) sulfonate (PFOS), respectively. nih.gov Similarly, precursors in AFFF formulations can biodegrade to form a range of PFAAs. researchgate.net

Abiotic processes, such as oxidation by hydroxyl radicals in sunlit waters or other reactive environmental species, can also contribute to the transformation of these precursors. serdp-estcp.milresearchgate.net Polyfluorinated iodides (PFIs), which are used in telomerization manufacturing processes, are considered potential environmental precursors to PFCAs. acs.orgnih.gov Their release into the atmosphere and subsequent degradation under oxidative conditions can be a source of various poly- and perfluorinated acids. acs.org

The persistence of perfluorinated compounds is primarily due to the exceptional strength and stability of the carbon-fluorine (C-F) bond. taylorandfrancis.comnih.govgreensciencepolicy.org This bond is one of the strongest single bonds in organic chemistry, making perfluoroalkyl chains resistant to chemical, thermal, and biological degradation. taylorandfrancis.comcolostate.edu This inherent stability is the reason why PFAAs are ubiquitous and persistent environmental contaminants. taylorandfrancis.comgreensciencepolicy.org While enzymes capable of cleaving C-F bonds exist, the biodegradation of heavily fluorinated compounds like PFOA is extremely limited in the environment. nih.govnih.gov

In contrast, the carbon-iodine (C-I) bond is significantly weaker and more susceptible to cleavage. Research on perfluoroalkyl iodides (PFAIs) shows that these compounds can degrade under environmental conditions. acs.orgresearchgate.net For example, self-assembled monolayers of perfluorododecyl-iodide have been observed to degrade upon exposure to ambient light, with the C-I bond being a likely point of initial cleavage. researchgate.net The atmospheric degradation of volatile PFIs is also a recognized pathway that leads to the formation of PFCAs, indicating the relative instability of the C-I bond compared to the C-F backbone. acs.orgnih.gov Therefore, for a compound like this compound, the C-I bond represents a potential site for initial transformation, which could lead to the formation of other perfluorinated compounds.

Advanced Analytical Methodologies for 8 Iodoperfluoro 6 Oxaoctanoic Acid

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including PFECAs. These methods offer the high sensitivity and selectivity needed to detect these compounds at trace levels.

Liquid chromatography paired with tandem mass spectrometry (LC-MS/MS) is the most prevalent and established technique for the quantitative analysis of a wide range of PFAS, including PFECAs. nih.govscientistlive.com This method is well-suited for non-volatile, polar compounds like 8-Iodoperfluoro-6-oxaoctanoic acid. The process involves separating the compounds in a liquid chromatography column, followed by detection using a mass spectrometer. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the precise quantification of target analytes even in complex matrices. scientistlive.com For many PFECAs, methods have been developed to monitor for both linear and branched isomers, which can be separated chromatographically under specific conditions. nih.gov

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for the identification and confirmation of novel or "emerging" PFAS, such as PFECAs, for which analytical standards may not be available. acs.orgncsu.edu Techniques like time-of-flight mass spectrometry (LC-ESI-TOFMS) allow for the determination of a compound's accurate mass, which in turn helps in elucidating its elemental composition. acs.org This is a key step in tentatively identifying previously unknown fluorinated compounds in environmental samples like natural waters. acs.orgncsu.edu Researchers have successfully used HRMS to detect new homologous series of PFECAs and perfluoroalkyl ether sulfonic acids (PFESAs) in surface water. acs.orgcapes.gov.br

Table 1: Key Aspects of LC-MS/MS and HRMS for PFECA Analysis

| Technique | Primary Use | Advantages | Key Findings from Research |

|---|---|---|---|

| LC-MS/MS | Quantitative Analysis | High sensitivity and selectivity for target compounds; established methods for legacy and many emerging PFAS. nih.govscientistlive.com | Optimized MS/MS transitions improve the detection of PFECA isomers, leading to more accurate exposure estimates. nih.gov |

| LC-HRMS (e.g., LC-TOFMS) | Qualitative Analysis & Identification | Enables identification of unknown compounds without standards; provides high-resolution, accurate mass data for structure elucidation. acs.orgncsu.edu | Successfully identified 12 novel PFECAs and PFESAs in North Carolina surface waters by detecting homologous series differing by CF2O units. acs.orgcapes.gov.br |

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile organic compounds. nih.govshimadzu.com While some PFAS, like fluorotelomer alcohols (FTOHs), are sufficiently volatile to be analyzed directly by GC-MS, perfluoroalkyl carboxylic acids like this compound are non-volatile and exist as anions at neutral pH. nih.govshimadzu.com Therefore, they require a chemical modification step known as derivatization to increase their volatility and thermal stability before they can be analyzed by GC. nih.govmagtech.com.cn

Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or amide. nih.govdigitellinc.com Common methods include esterification (e.g., with methanol (B129727) or ethanol) and amidation (e.g., with 2,4-difluoroaniline). nih.govdigitellinc.com After derivatization, the resulting compound can be readily separated and detected by GC-MS. nih.govtntech.edu This approach provides a cost-effective alternative to LC-MS/MS and is particularly useful for detecting halogen-containing substances with high sensitivity when using a micro-electron capture detector (µECD). nih.gov However, the derivatization step can add complexity to the sample preparation process. nih.gov

Table 2: GC-MS Analysis of Perfluoroalkyl Compounds

| Compound Type | GC-MS Approach | Details |

|---|---|---|

| Volatile PFAS | Direct Injection | Compounds like FTOHs and perfluoroalkyl iodides (PFIs) can be analyzed without derivatization. shimadzu.comshimadzu.com |

| Non-Volatile PFCAs | Derivatization Required | The carboxylic acid group is converted to a more volatile form (e.g., ester or amide) to allow for GC analysis. nih.govdigitellinc.comtntech.edu |

Non-Targeted Screening and Identification of Emerging Perfluoroalkyl Ether Carboxylic Acids

Given the thousands of potential PFAS structures, many of which are not commercially available as standards, non-targeted screening analysis has become a critical approach for discovering emerging contaminants. setac.org This strategy, often employing LC-HRMS, does not look for a predefined list of chemicals but instead screens samples for all detectable chemical features. acs.orgncsu.edu

The typical workflow for non-targeted discovery involves several steps:

Sample Analysis: Samples are analyzed using LC-HRMS to generate a total ion chromatogram. acs.org

Feature Extraction: Sophisticated software extracts all potential chemical signals (features) from the chromatogram based on their mass-to-charge ratio (m/z), retention time, and intensity. acs.org

Compound Identification: Features of interest, particularly those unique to potentially contaminated samples, are further investigated. acs.org Identification is tentatively assigned based on accurate mass measurements, isotopic patterns, and fragmentation data obtained through in-source collision-induced dissociation or MS/MS experiments. acs.orgnih.gov The identification of homologous series, where compounds differ by a repeating chemical unit like CF2 or CF2O, is a strong indicator of PFAS presence. acs.orgcapes.gov.br

This approach has been instrumental in identifying numerous novel PFECAs in environmental waters, industrial wastewater, and even the atmosphere, significantly expanding the known landscape of PFAS contamination. researchgate.netacs.orgacs.org

Environmental Occurrence, Distribution, and Transport of 8 Iodoperfluoro 6 Oxaoctanoic Acid

Long-Range Atmospheric and Aqueous Transport Mechanisms of Iodinated Perfluorinated Compounds

The global distribution of many perfluorinated compounds, particularly in remote regions like the Arctic, is attributed to long-range environmental transport. nih.govdiva-portal.orgnih.govacs.org This transport occurs through both atmospheric and oceanic pathways. nih.govcopernicus.org For iodinated perfluorinated compounds, atmospheric transport of their more volatile precursors, such as fluorotelomer iodides (FTIs), is considered a primary mechanism for widespread distribution. nih.govdiva-portal.org

These volatile precursors can be released into the atmosphere from industrial sources and then travel long distances with air masses. nih.govdiva-portal.org The time scale for intercontinental atmospheric transport is generally in the range of days to weeks. osti.gov During this transport, the precursor compounds can undergo chemical transformations, leading to the formation of less volatile PFAAs, which are then deposited onto land and water surfaces through wet and dry deposition. nih.govdiva-portal.orgnih.govacs.org This "precursor hypothesis" explains the presence of PFAAs in areas far from direct emission sources. diva-portal.org

Aqueous transport via ocean currents is another significant pathway for the distribution of more water-soluble and persistent PFAS. nih.govcopernicus.org While less volatile compounds like 8-Iodoperfluoro-6-oxaoctanoic acid are less likely to undergo significant atmospheric transport themselves, they can be transported over long distances once they enter aquatic systems. nih.gov The partitioning behavior of these compounds between water and sediment influences their mobility in aqueous environments. nih.gov

Table 1: Examples of Per- and Polyfluoroalkyl Substances (PFAS) Detected in Remote Environments This table includes compounds related to the subject of the article to illustrate long-range transport, as direct detection data for this compound in these environments is limited.

| Compound | Location | Matrix | Concentration Range | Reference |

|---|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | Greenland Sea | Seawater | Frequently Detected | nih.gov |

| Perfluorooctane (B1214571) sulfonate (PFOS) | Arctic Reindeer Livers | Biota | 0.87 - 6.1 ng/g | diva-portal.org |

| Hexafluoropropylene oxide-dimer acid (HFPO-DA) | Arctic Seawater | Seawater | Detected for the first time | acs.orgsunderlandlab.org |

| Perfluoroalkyl Carboxylates (PFCAs) | Svalbard | Meltwater/Freshwater | Predominant PFAS class | nih.gov |

Interconversion and Formation of Terminal Perfluoroalkyl Acids in Environmental Matrices

A significant aspect of the environmental relevance of this compound and similar iodinated compounds is their potential to act as precursors to terminal PFAAs. nih.gov The transformation of polyfluoroalkyl substances into highly persistent PFAAs is a well-documented phenomenon in various environmental systems. nih.govnih.gov

Fluorotelomer iodides (FTIs) are known to degrade in the atmosphere through reactions with hydroxyl radicals. nih.gov This degradation process involves a series of intermediate compounds that ultimately lead to the formation of PFAAs of various chain lengths. nih.gov For example, modeling studies simulating the atmospheric degradation of FTIs show the formation and deposition of a range of C3 to C13 PFCAs. nih.gov The ratio of different PFAAs formed can change with distance from the source, indicating ongoing transformation during transport. nih.gov

Similar transformation processes can occur in aquatic environments and during wastewater treatment. capes.gov.brnih.gov Advanced oxidation processes, sometimes used in water treatment, have been shown to transform fluorotelomer unsaturated carboxylic acids into their corresponding PFAAs, such as PFOA. nih.gov While the specific transformation pathways and rates for this compound have not been detailed in the literature, its chemical structure suggests it could undergo similar degradation to form shorter-chain perfluorinated carboxylic acids.

Sorption and Partitioning Behavior in Various Environmental Media

The fate and transport of this compound in the environment are heavily influenced by its sorption and partitioning behavior. Sorption to soil, sediment, and sludge can retard its movement in aquatic and terrestrial systems, while partitioning into air or water governs its mobility and potential for long-range transport. nih.govnih.gov

The sorption of PFAS to environmental solids is a complex process influenced by the properties of both the chemical and the medium. nih.gov Key factors include the organic carbon content of the soil or sediment, pH, clay content, and the functional group and chain length of the PFAS molecule. nih.gov For anionic PFAS like perfluorocarboxylates, sorption tends to be weak, which contributes to their mobility in water. nih.govnih.gov However, partitioning can be influenced by multiple factors, and models based solely on organic carbon content have shown limitations in predicting the sorption behavior of PFAAs. nih.gov

The partitioning of a compound between air and water, described by the air/water partition coefficient (Kaw), is crucial for understanding its potential for volatilization from water bodies and subsequent atmospheric transport. acs.org While specific experimental data for this compound is lacking, a study on various iodinated PFAS reported logarithmic Henry's law constants (a measure related to Kaw) ranging from 0.30 to 1.01, indicating some potential for partitioning into the atmosphere. acs.org The partitioning behavior of ionizable compounds like PFAAs is also highly dependent on pH, which affects their degree of dissociation. tru.ca

Table 2: Experimentally Determined Partition Coefficients for Selected PFAS This table provides context on the partitioning behavior of related PFAS, as specific data for this compound is not available.

| Compound | Partition Coefficient | Value (log units) | Reference |

|---|---|---|---|

| Perfluorooctane sulfonamide (PFOSA) | Organic Carbon-Water (Koc) | 4.1 ± 0.35 | nih.gov |

| Perfluorooctane sulfonate (PFOS) | Organic Carbon-Water (Koc) | 3.7 ± 0.56 | nih.gov |

| Perfluorooctanoic acid (PFOA) | Organic Carbon-Water (Koc) | 2.4 ± 0.12 | nih.gov |

| 8:2 Fluorotelomer alcohol (8:2 FTOH) | Dust-Air (Kdust) | 7.3 ± 0.7 | epa.gov |

| N-Ethyl perfluorooctane sulfonamidoethanol (EtFOSE) | Dust-Air (Kdust) | 8.8 ± 0.5 | epa.gov |

Computational and Theoretical Studies on 8 Iodoperfluoro 6 Oxaoctanoic Acid

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental to elucidating the complex reaction mechanisms and energetics of PFECAs. These methods allow for the detailed investigation of bond strengths, transition states, and reaction pathways that are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the degradation of PFECAs. acs.orgfrontiersin.org By calculating the electronic structure of these molecules, DFT can predict the most likely pathways for their decomposition under various conditions, such as thermal treatment or advanced reduction processes. acs.orgresearchgate.netnih.govnjit.edu

Studies on PFECAs reveal that their degradation is distinct from that of traditional perfluoroalkyl carboxylic acids (PFCAs) due to the presence of the ether oxygen. acs.orgresearchgate.netnih.govescholarship.org DFT calculations have been instrumental in confirming several potential degradation pathways, including:

Ether C–O Bond Cleavage: This is often a primary degradation route, leading to the formation of unstable perfluoroalcohols that can subsequently undergo further reactions. acs.orgresearchgate.netnih.govescholarship.org

C–C Bond Cleavage: This includes decarboxylation (loss of the –COOH group) and the cleavage of the perfluorinated carbon backbone. acs.orgnih.govnjit.edu

Direct C–F Bond Cleavage: While C-F bonds are notoriously strong, DFT helps identify the most susceptible C-F bonds for cleavage under specific reductive conditions. acs.orgdigitellinc.com

For instance, in the thermal degradation of hexafluoropropylene oxide dimer acid (HFPO-DA), a related PFECA, DFT calculations showed that the preferential cleavage of the C–O ether bond closer to the carboxyl group is the dominant pathway for its transformation into trifluoroacetic acid (TFA). acs.orgnih.govnjit.edu These computational insights are crucial for developing effective remediation technologies for PFECA-contaminated environments. researchgate.net

Bond dissociation energy (BDE) is a critical parameter for predicting which chemical bond is most likely to break first during a chemical reaction. DFT is widely used to calculate BDEs for various bonds within PFECA structures, providing a quantitative basis for understanding their stability and degradation initiation steps. acs.orgnih.govnjit.eduacs.org

Key findings from BDE calculations on PFECAs and related compounds include:

Effect of the Ether Oxygen: The ether oxygen atom in PFECAs has been shown to increase the BDE of C–F bonds on adjacent carbon atoms compared to their non-ether perfluorinated counterparts. acs.orgresearchgate.netnih.govescholarship.org This strengthening effect can make direct C-F bond cleavage less favorable.

Asymmetric C–O Bond Strengths: In many PFECAs, the two C–O bonds of the ether linkage are not of equal strength. The C–O bond further away from the electron-withdrawing carboxyl group often has a significantly lower BDE, making it the more likely point of initial cleavage. acs.orgacs.org For example, in one study, the C-O bond away from the carboxyl group had a BDE of 63–73 kcal/mol, while the one closer was 78–94 kcal/mol. acs.org

Influence of Chain Length and Branching: BDEs can vary with the length of the perfluorinated chain and the presence of branching. For instance, the α-C–COOH BDE in PFECAs tends to decrease with increasing chain length and with the attachment of an electron-withdrawing trifluoromethyl group. acs.orgnih.govnjit.edu

Table 1: Representative Calculated Bond Dissociation Energies (BDEs) in Perfluoroalkyl Compounds This table presents illustrative data from computational studies on various perfluorinated compounds to highlight general trends. Specific values for 8-Iodoperfluoro-6-oxaoctanoic acid would require a dedicated computational study.

| Bond Type | Compound Class | Typical BDE Range (kcal/mol) | Key Observation |

|---|---|---|---|

| C–F (primary) | PFECA | 120–123 | Strengthened by adjacent ether oxygen. acs.orgescholarship.org |

| C–F (terminal -CF3) | PFCA | < 119 | Weaker than C-F bonds near an ether linkage. acs.orgescholarship.org |

| C–O (ether, near -COOH) | PFECA | 78–94 | Stronger of the two ether C-O bonds. acs.org |

| C–O (ether, away from -COOH) | PFECA | 63–73 | Weaker C-O bond, prone to cleavage. acs.org |

| C–C (α-C–COOH) | PFECA | 75-95 | Weakest C-C bond in some structures. digitellinc.com |

| C–I | Iodoalkane | ~53 | Significantly weaker than C-F, C-C, and C-O bonds. |

Molecular Modeling and Simulation of Perfluorinated Compounds

Molecular modeling and simulations, particularly molecular dynamics (MD), provide a dynamic picture of how perfluorinated compounds behave in different environments. isef.net These simulations model the interactions between molecules over time, offering insights into properties like solubility, diffusion, and interfacial behavior. mdpi.comacs.orgucl.ac.ukmdpi.com

MD simulations have been used to study the behavior of various PFAS at interfaces, such as water-air or water-oil, which is crucial for understanding their environmental transport and fate. acs.org For example, simulations can reveal how these molecules orient themselves at surfaces, with the hydrophilic carboxylic acid head group interacting with water and the hydrophobic fluorinated tail avoiding it. nih.gov This information is valuable for designing materials and processes for PFAS capture and removal, such as specialized sorbents. ucl.ac.uk Furthermore, combining MD with quantum mechanics (QM/MM methods) allows for the simulation of chemical reactions, like degradation, in a realistic solvated environment.

Theoretical Insights into Reactivity of the Carbon-Iodine Bond in Perfluorinated Systems

The carbon-iodine (C–I) bond is the most distinctive feature of this compound compared to other PFECAs. Theoretical studies on iodo-perfluorinated compounds consistently show that the C–I bond is significantly weaker than C–F, C–C, and C–O bonds. rsc.org This inherent weakness makes the C–I bond the most probable site for initial reaction or degradation.

Computational studies, often using DFT, can precisely quantify the BDE of the C–I bond and explore the energetics of its cleavage. acs.org The photolysis (cleavage by light) of iodo-perfluoroalkanes is a well-studied process, where the C–I bond readily breaks to form a perfluoroalkyl radical and an iodine radical. rsc.org This high reactivity is exploited in organic synthesis, where iodo-perfluoroalkanes serve as important intermediates. For this compound, theoretical calculations would predict that under energetic conditions (e.g., UV light, high temperature, or certain chemical reagents), the C–I bond would cleave preferentially, initiating a cascade of degradation reactions.

Computational Approaches for Tailoring Perfluorinated Molecular Architecture

Computational chemistry is not only used to study existing molecules but also to design new ones with desired properties. researchgate.netscholarena.com This field of in silico design is becoming increasingly important for developing safer and more effective alternatives to persistent perfluorinated compounds. acs.org

By using computational methods, researchers can:

Screen Virtual Libraries: Thousands of potential molecular structures can be computationally generated and evaluated for properties like biodegradability, toxicity, and performance without needing to synthesize them first. researchgate.net

Establish Structure-Property Relationships: Computational models can identify the specific molecular features that control a compound's properties. For example, by systematically varying the chain length, the position of the ether oxygen, or replacing the iodine atom with other functional groups in a model of this compound, one could computationally predict how these changes affect its stability and reactivity. researchgate.net

Optimize for Degradability: Theoretical models can be used to design new fluorinated molecules with built-in "weak links"—like the C-I bond—that allow the molecule to break down more easily in the environment after its useful life. researchgate.netnih.gov

These computational approaches accelerate the development cycle for new chemicals, reduce the reliance on animal testing, and help create next-generation fluorochemicals with improved environmental profiles. researchgate.netscholarena.com

常见问题

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The iodine atom acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Density Functional Theory (DFT) studies suggest that the electron-withdrawing perfluoro chain lowers the LUMO energy, facilitating oxidative addition. Kinetic experiments (e.g., variable-temperature NMR) can quantify activation barriers for transmetalation steps .

Q. How can computational modeling predict the environmental fate of this compound, and what parameters are critical in such simulations?

- Methodological Answer: Use QSAR models to estimate biodegradation half-lives and bioaccumulation factors. Key parameters include octanol-water partition coefficients (log KOW), soil adsorption constants (KOC), and reaction rate constants with hydroxyl radicals. Molecular dynamics simulations (e.g., GROMACS) can further elucidate interactions with biological membranes .

Q. What experimental strategies mitigate matrix interference when quantifying this compound in environmental samples?

- Methodological Answer: Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to isolate the compound from co-eluting PFAS. Use isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled analogs for internal calibration. For complex matrices (e.g., sludge), perform post-column infusion to identify ion suppression effects in LC-MS/MS .

Q. How should researchers address contradictions in toxicological data for this compound across different studies?

- Methodological Answer: Conduct meta-analyses to harmonize endpoints (e.g., EC₅₀, LOEL) while accounting for variables like exposure duration, model organisms, and dosing regimes. In vitro assays (e.g., HepG2 cytotoxicity) paired with omics profiling (transcriptomics/metabolomics) can resolve discrepancies by identifying mechanism-specific biomarkers .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in ecotoxicity studies of this compound?

- Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Apply Akaike’s Information Criterion (AIC) to compare model fits. For longitudinal data, mixed-effects models (e.g., SAS PROC MIXED) account for intra-subject variability. Report confidence intervals and p-values adjusted for multiple comparisons .

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer: Document reaction parameters (e.g., stirring rate, ramp time) and raw spectral data (NMR, IR) in supplementary materials. Use IUPAC nomenclature for all intermediates and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Collaborative platforms like ChemRxiv enable pre-publication peer review of methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。